
5-O-Desmethyl Donepezil
Overview
Description
5-O-Desmethyl Donepezil is a derivative of Donepezil . Donepezil is a reversible inhibitor of the enzyme acetylcholinesterase . It is used in the treatment of dementia of the Alzheimer’s type . 5-O-Desmethyl Donepezil is a metabolite of Donepezil .
Synthesis Analysis
The synthesis of 5-O-Desmethyl Donepezil involves biotransformation studies with fungi . An HPLC method for the enantioselective determination of Donepezil, 5-O-Desmethyl Donepezil, and 6-O-Desmethyl Donepezil in Czapek culture medium has been described .
Molecular Structure Analysis
The molecular formula of 5-O-Desmethyl Donepezil is C23H27NO3 . The average mass is 365.465 Da and the monoisotopic mass is 365.199097 Da .
Chemical Reactions Analysis
Donepezil undergoes O-demethylation, N-dealkylation, and N-oxidation as the main reactions involved in its biotransformation . The predominant formation of the metabolite 5-O-Desmethyl Donepezil has been observed in biotransformation studies with fungi .
Physical And Chemical Properties Analysis
The physical and chemical properties of 5-O-Desmethyl Donepezil include a density of 1.2±0.1 g/cm3, boiling point of 545.3±50.0 °C at 760 mmHg, vapour pressure of 0.0±1.5 mmHg at 25°C, and flash point of 283.6±30.1 °C .
Scientific Research Applications
Fungal Biotransformation Studies
5-ODD has been used in fungal biotransformation studies . An HPLC method for the enantioselective determination of donepezil (DPZ), 5-ODD, and 6-O-desmethyl donepezil (6-ODD) in Czapek culture medium was described for the first time . The validated method was used to assess DPZ biotransformation by the fungi Beauveria bassiana American Type Culture Collection (ATCC) 7159 and Cunninghamella elegans ATCC 10028B .
Chiral HPLC Analysis
5-ODD is used in chiral HPLC analysis . The HPLC analysis was carried out using a Chiralpak AD-H column with hexane/ethanol/methanol (75:20:5, v / v / v) plus 0.3 % triethylamine as mobile phase and UV detection at 270 nm .
Metabolite Formation Study
5-ODD is a metabolite of Donepezil (DPZ), a reversible and selective inhibitor of acetylcholinesterase . An in vivo study carried out in rats showed that O-demethylation, N-dealkylation, and N-oxidation are the main reactions involved in the biotransformation of DPZ .
Enantiomer Determination
5-ODD is used in the determination of enantiomers . The method was linear over the concentration range of 100–5,000 ng mL −1 for each enantiomer of 5-ODD .
Clinical Applications
5-ODD is used in clinical applications . A simple and selective assay for the determination of donepezil (Aricept ®) and its three metabolites including 6-O-desmethyl (M1), 5-O-desmethyl (M2) and N-oxide (M6) metabolites in human plasma was developed and validated using liquid chromatography with tandem mass spectrometry .
Pharmacological Activity Assessment
5-ODD is used in the assessment of pharmacological activity . Among these metabolites, M1 showed similar pharmacological activity to donepezil when assessed by inhibition of acetylcholinesterase activity .
Mechanism of Action
Target of Action
5-O-Desmethyl Donepezil is a metabolite of Donepezil , which is an acetylcholinesterase inhibitor . The primary target of Donepezil, and by extension 5-O-Desmethyl Donepezil, is the enzyme acetylcholinesterase . This enzyme is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and learning .
Mode of Action
5-O-Desmethyl Donepezil, similar to Donepezil, binds to acetylcholinesterase and inhibits its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its concentration in the brain . The increased levels of acetylcholine enhance cholinergic function, which is beneficial in conditions like Alzheimer’s disease where there is a cholinergic deficit .
Biochemical Pathways
The action of 5-O-Desmethyl Donepezil primarily affects the cholinergic pathway . By inhibiting acetylcholinesterase, it prevents the hydrolysis of acetylcholine, leading to an increase in the concentration of this neurotransmitter . This results in enhanced signaling in the cholinergic pathway, which is involved in numerous cognitive functions, including memory and learning .
Pharmacokinetics
The pharmacokinetics of 5-O-Desmethyl Donepezil are likely to be similar to those of Donepezil, given that it is a metabolite of the latter . Donepezil is known to have a long elimination half-life of approximately 70 hours . It is metabolized in the liver, primarily by cytochrome P450 enzymes, into metabolites including 5-O-Desmethyl Donepezil .
Result of Action
The inhibition of acetylcholinesterase by 5-O-Desmethyl Donepezil leads to increased levels of acetylcholine in the brain . This results in enhanced cholinergic neurotransmission, which can help alleviate the cognitive symptoms associated with conditions like Alzheimer’s disease .
Action Environment
The action of 5-O-Desmethyl Donepezil can be influenced by various environmental factors. For instance, genetic factors can affect the pharmacokinetics and pharmacodynamics of Donepezil . Polymorphisms in genes such as Cytochrome P450 (CYP) 2D6, CY3A4, CY3A5, APOE, ABCA1, ABCB1, ESR1, BCHE, PON-1, CHRNA7, and CHAT can influence individual responses to Donepezil . These factors would likely also apply to 5-O-Desmethyl Donepezil, given its similar mode of action.
Safety and Hazards
Safety measures for handling 5-O-Desmethyl Donepezil include avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .
Future Directions
The therapeutic response rate of patients to Donepezil varies from 20 to 60%, which could partly be explained by genetic factors . Therefore, future research could focus on identifying Single Nucleotide Polymorphisms (SNPs) associated with the pharmacokinetics, pharmacodynamics, and safety of Donepezil and its metabolites, including 5-O-Desmethyl Donepezil .
properties
IUPAC Name |
2-[(1-benzylpiperidin-4-yl)methyl]-5-hydroxy-6-methoxy-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-27-22-14-20-18(13-21(22)25)12-19(23(20)26)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSMISVLYMKJMLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CC(C(=O)C2=C1)CC3CCN(CC3)CC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467680 | |
| Record name | 5-O-Desmethyl Donepezil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-O-Desmethyl Donepezil | |
CAS RN |
120013-57-2 | |
| Record name | 5-O-Desmethyl donepezil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=120013-57-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-o-Desmethyl donepezil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-O-Desmethyl Donepezil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-O-DESMETHYL DONEPEZIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R452SD5N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can the developed HPLC method differentiate between Donepezil and its metabolites in patient samples?
A2: Yes, the novel HPLC method described can successfully separate and quantify Donepezil, 5-O-Desmethyl Donepezil (5DD), 6-O-Desmethyl Donepezil (6DD), and Donepezil-N-oxide (DNox) in plasma samples from patients with Alzheimer's disease. [] This method utilizes a combination of liquid-liquid extraction and tandem photometric and fluorimetric detection to achieve the necessary sensitivity and specificity for accurate measurement of these compounds. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



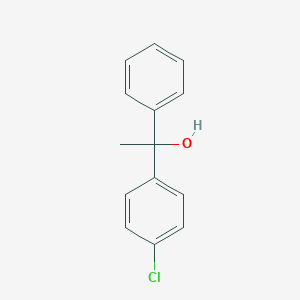
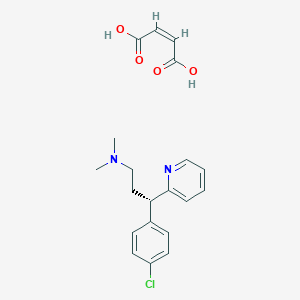

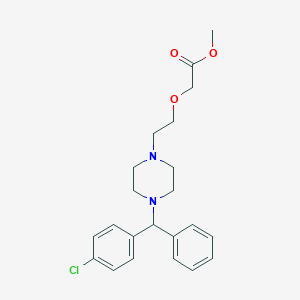



![1,4-Bis[(4-chlorophenyl)phenylmethyl]piperazine dihydrochloride](/img/structure/B192774.png)
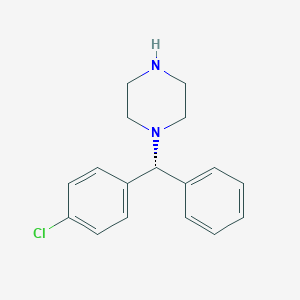
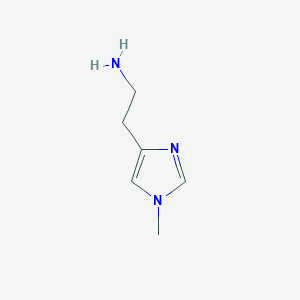

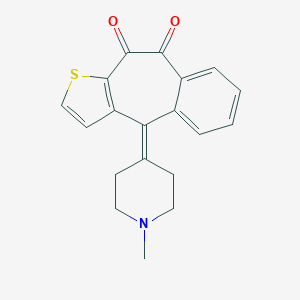
![2-(1-Methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-9-one](/img/structure/B192784.png)
